3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline
Description
Properties
IUPAC Name |
3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-9-11(4-3-5-12(9)16)15-17-13-8-10(18-2)6-7-14(13)19-15/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCYEYZXRPYAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC3=C(O2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with an appropriate aniline derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Key Reaction Mechanisms
2.1. Formation of the Benzoxazole Ring
The benzoxazole moiety is typically synthesized via condensation of an amine and a carbonyl compound (e.g., salicylic acid derivatives). The methoxy group at the 5-position suggests selective methoxylation during ring formation .
2.2. Coupling with Aniline Derivatives
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Cross-Coupling : The iridium-catalyzed reaction facilitates coupling between the benzoxazole and aniline moieties, enabling the formation of the target compound .
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Substitution : Direct nucleophilic attack by the aniline’s amine group on benzoxazole chlorides under basic conditions (Et₃N) is a viable alternative .
3.1. Spectral Characterization
3.2. Mass Spectrometry
Functional Group Transformations
4.1. Amine Reactivity
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Acylation : The aniline’s amine group can undergo acetylation or alkylation under standard conditions (e.g., acetyl chloride, Et₃N).
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Cross-Coupling : Further functionalization via Suzuki or Heck reactions is plausible for introducing additional substituents.
4.2. Benzoxazole Reactivity
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Substitution : The benzoxazole ring may undergo nucleophilic aromatic substitution at the 2-position, depending on electronic directing groups.
Scientific Research Applications
Chemistry
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Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions.
Table 1: Common Reactions
Reaction Type Example Reagents Products Oxidation KMnO4 Quinone derivatives Reduction Pd/C Amino derivatives Substitution AlCl3 Substituted benzoxazoles
Biology
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Biological Activity : The compound has shown potential biological activities, particularly in antimicrobial and anticancer research.
- Anticancer Activity : Studies have demonstrated that modifications on the benzoxazole ring can enhance cytotoxicity against various cancer cell lines.
Compound Name Cell Line Tested IC50 (µM) 3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline MCF-7 (Breast) 12.5 Derivative A HeLa (Cervical) 8.0 Derivative B A549 (Lung) 15.0 -
Antibacterial Properties : In vitro studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antibacterial Activity
Bacteria Tested MIC (µg/mL) Staphylococcus aureus (G+) 32 Escherichia coli (G-) 64 Pseudomonas aeruginosa (G-) 128
Medical Applications
- Therapeutic Potential : Ongoing research is investigating the compound's efficacy as a therapeutic agent for various diseases, particularly in oncology and infectious diseases. Its mechanism of action is thought to involve interactions with specific enzymes or receptors, which could lead to inhibition of tumor growth or bacterial proliferation.
Industrial Applications
- Dyes and Pigments : The compound is utilized in developing dyes and pigments due to its stable chemical structure and vibrant color properties.
Case Study 1: Anticancer Research
A study evaluated several derivatives of this compound against different cancer cell lines. The results indicated that specific structural modifications enhanced cytotoxicity while maintaining low toxicity to normal cells, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antibacterial Efficacy
Research conducted on the antibacterial properties showed that the compound effectively inhibited growth in clinical strains of bacteria resistant to conventional antibiotics, suggesting its potential role in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The methoxy group and the benzoxazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key structural and chemical differences between 3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline and related benzoxazole derivatives:
Biological Activity
3-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and antioxidant activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study evaluated various derivatives for their efficacy against different cancer cell lines. The results indicated that modifications on the benzoxazole ring could enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | |
| Derivative A | HeLa (Cervical) | 8.0 | |
| Derivative B | A549 (Lung) | 15.0 |
Antibacterial Activity
The antibacterial properties of the compound have also been explored. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Table 2: Antibacterial Activity
| Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (G+) | 32 | |
| Escherichia coli (G-) | 64 | |
| Pseudomonas aeruginosa (G-) | 128 |
Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound possesses significant antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.
Table 3: Antioxidant Activity Assays
Case Studies
A notable case study involved the synthesis of several derivatives of benzoxazole compounds, including the target compound. These derivatives were tested for their biological activities, demonstrating a correlation between structural modifications and enhanced biological efficacy.
Case Study Summary
- Objective: To synthesize and evaluate the biological activity of benzoxazole derivatives.
- Method: Synthesis followed by in vitro testing against cancer and bacterial cell lines.
- Findings: Certain modifications led to improved anticancer activity while maintaining antibacterial properties.
Q & A
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substituent positions (e.g., methoxy singlet at δ 3.8 ppm, benzoxazole aromatic protons at δ 7.1–8.3 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 255.10 for C₁₅H₁₄N₂O₂).
- HPLC : Retention time comparison against standards ensures purity .
- FT-IR : Peaks at ~1620 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O-C) validate the benzoxazole structure .
Basic: How does the methoxy group influence the compound’s solubility and reactivity?
Methodological Answer :
The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its electron-donating nature, which increases dipole moment. LogP calculations (e.g., using ChemAxon) predict a value of ~2.5, indicating moderate lipophilicity. Reactivity studies (e.g., electrophilic substitution) show that the methoxy group directs reactions to the para-position of the benzoxazole ring. Solubility can be quantified via shake-flask experiments in phosphate-buffered saline (pH 7.4) .
Advanced: How can computational models predict spectral data for this compound, and how do they compare to experimental results?
Methodological Answer :
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts NMR chemical shifts and UV-Vis spectra (e.g., λ_max ≈ 290 nm for π→π* transitions). Machine learning models like DetaNet (E(3)-equivariant networks) improve accuracy by training on datasets of benzoxazole derivatives. Validation involves comparing predicted vs. experimental spectra; discrepancies >5% in chemical shifts may indicate conformational flexibility or solvent effects .
Advanced: What strategies resolve crystallography challenges for this compound, such as twinning or poor diffraction?
Methodological Answer :
For X-ray crystallography:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.
- Refinement : SHELXL refines structures against high-resolution data (<1.0 Å), handling twinning via TWIN/BASF commands. For poor diffraction, optimize crystal growth via vapor diffusion in acetonitrile/water mixtures .
- Validation : Check R-factor convergence (<0.05) and residual electron density maps using PLATON .
Advanced: How to design enzyme inhibition assays to study this compound’s biological activity?
Q. Methodological Answer :
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., CDK2 or GSK-3β). Pre-incubate the compound (1–100 µM) with enzyme and ATP, then measure IC₅₀ via dose-response curves.
- Structural Insights : Co-crystallize the compound with target enzymes (e.g., using PDB:7QQ as a template) to study binding modes. Molecular docking (AutoDock Vina) predicts interactions with ATP-binding pockets .
Advanced: How to address contradictions between experimental data and computational predictions?
Q. Methodological Answer :
- Error Analysis : Compare DFT-predicted vs. experimental NMR shifts. Deviations >1 ppm may arise from solvent effects (e.g., DMSO hydrogen bonding).
- Cross-Validation : Re-optimize computational parameters (e.g., solvent models in Gaussian 09) or use hybrid QM/MM methods.
- Experimental Replication : Repeat spectral measurements under controlled conditions (e.g., degassed solvents, inert atmosphere) to rule out oxidation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
